6-(2,5-dimethylbenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2,5-Dimethylbenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine is a heterocyclic compound that features a pyrrolo[3,4-d]pyrimidine core substituted with a 2,5-dimethylbenzenesulfonyl group
Mechanism of Action
Target of Action
Similar compounds with pyrimidine and pyrazolo[3,4-d]pyrimidine scaffolds have been reported to inhibit protein kinases (pks) . PKs are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Mode of Action
It can be inferred from similar compounds that it may exert its effect through inhibiting pks . Inhibition of these enzymes can disrupt the signaling processes they control, potentially leading to the inhibition of cell growth and proliferation .
Biochemical Pathways
Compounds with similar structures have been reported to affect the pathways involving pks . By inhibiting PKs, these compounds can disrupt various cellular signaling processes, which can lead to changes in cell growth, differentiation, migration, and metabolism .
Result of Action
Similar compounds have been reported to show significant inhibitory activity against certain cell lines . This suggests that 6-((2,5-dimethylphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine could potentially inhibit cell growth and proliferation.
Biochemical Analysis
Biochemical Properties
Pyrimidine derivatives have been shown to interact with various enzymes and proteins . They exert their effects through different action mechanisms, one of which is inhibiting protein kinases, essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Cellular Effects
They have shown to inhibit cell growth and induce apoptosis .
Molecular Mechanism
The molecular mechanism of action of 6-((2,5-dimethylphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine is not well-defined. Pyrimidine derivatives have been found to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Pyrimidine derivatives have shown superior cytotoxic activities against various cancer cell lines over time .
Dosage Effects in Animal Models
Pyrimidine derivatives have shown to exhibit varying effects with different dosages in animal models .
Metabolic Pathways
Pyrimidine metabolism is a complex process involving numerous enzymes and cofactors .
Transport and Distribution
Pyrimidine derivatives are known to interact with various transporters and binding proteins .
Subcellular Localization
Pyrimidine derivatives are known to be involved in various cellular processes, which may influence their localization within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,5-dimethylbenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of a pyrimidine derivative with a pyrrole derivative under acidic or basic conditions. The sulfonylation step is usually carried out using sulfonyl chlorides in the presence of a base such as triethylamine or pyridine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
6-(2,5-Dimethylbenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products
Oxidation: Corresponding sulfone or sulfoxide derivatives.
Reduction: Reduced pyrrolo[3,4-d]pyrimidine derivatives.
Substitution: Amino or thiol-substituted pyrrolo[3,4-d]pyrimidine derivatives.
Scientific Research Applications
6-(2,5-Dimethylbenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
Pyrido[4,3-d]pyrimidines: These compounds share a similar bicyclic structure but differ in the position of nitrogen atoms.
Pyrimido[4,5-d]pyrimidines: Another class of bicyclic compounds with different substitution patterns.
Thieno[2,3-d]pyrimidines: These compounds have a sulfur atom in place of one of the nitrogen atoms in the pyrimidine ring.
Uniqueness
6-(2,5-Dimethylbenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its sulfonyl group enhances its solubility and reactivity, making it a valuable intermediate in synthetic chemistry .
Properties
IUPAC Name |
6-(2,5-dimethylphenyl)sulfonyl-5,7-dihydropyrrolo[3,4-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S/c1-10-3-4-11(2)14(5-10)20(18,19)17-7-12-6-15-9-16-13(12)8-17/h3-6,9H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJZAOACBMKAJOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N2CC3=CN=CN=C3C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.